

Confirming the Structure of 5-Nitro-2-(phenylsulfonyl)pyridine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 5-Nitro-2-(phenylsulfonyl)pyridine

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The precise determination of the molecular structure of novel compounds is a cornerstone of chemical research and drug development. For derivatives of **5-Nitro-2-(phenylsulfonyl)pyridine**, a class of compounds with potential applications in medicinal chemistry, unambiguous structural confirmation is paramount.^[1] This guide provides a comparative overview of key experimental techniques for structure elucidation, supported by data from related compounds and detailed experimental protocols.

Spectroscopic and Crystallographic Analysis: A Multi-Faceted Approach

The structural confirmation of **5-Nitro-2-(phenylsulfonyl)pyridine** derivatives relies on a combination of spectroscopic and crystallographic methods. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about the molecular formula and connectivity, single-crystal X-ray diffraction offers the definitive determination of the three-dimensional atomic arrangement in the solid state.

Data Presentation: Comparative Spectroscopic and Crystallographic Data

The following tables summarize typical data obtained from the structural analysis of related nitro- and sulfonyl-containing heterocyclic compounds. These values serve as a reference for researchers working on new **5-Nitro-2-(phenylsulfonyl)pyridine** derivatives.

Table 1: Comparative ^1H and ^{13}C NMR Chemical Shifts (δ , ppm) for Pyridine and Phenyl Moieties

Compound/Fragment	^1H Chemical Shifts (ppm)	^{13}C Chemical Shifts (ppm)	Reference
Pyridine Moiety (general)	7.0 - 9.0	120 - 155	[2]
Phenylsulfonyl Moiety (general)	7.5 - 8.0	125 - 140	[3]
2-aminopyridine	6.5 - 8.0	108 - 158	[4]
N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine	7.2 - 9.2	110 - 165	[5][6]

Table 2: Key Mass Spectrometry (MS) Fragmentation Patterns

Technique	Expected Observations	Significance
Electrospray Ionization (ESI-MS)	Accurate mass measurement of the molecular ion $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$.	Confirms molecular formula.[7]
High-Resolution Mass Spectrometry (HRMS)	Provides high-precision mass data to determine elemental composition.	Differentiates between isobaric compounds.

Table 3: Comparative Single-Crystal X-ray Diffraction Data

Compound	Crystal System	Space Group	Unit Cell Parameters	Reference
2-Nitro-1-(phenylsulfonyl)-1H-indole	Orthorhombic	Pbca	$a = 16.7613(16)$ Å, $b = 7.4192(5)$ Å, $c = 20.856(2)$ Å	[3]
N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine	Monoclinic	P2 ₁ /n	$a = 9.981(2)$ Å, $b = 12.347(3)$ Å, $c = 10.161(3)$ Å, $\beta = 101.450(9)^\circ$	[8]
5-Nitro-4-(4-methoxyphenoxy)phthalonitrile	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	$a = 6.66446(13)$ Å, $b = 9.38249(18)$ Å, $c = 22.3970(6)$ Å	[9]
5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline	Monoclinic	P2 ₁	$a = 9.6598(4)$ Å, $b = 7.4249(3)$ Å, $c = 11.2457(6)$ Å, $\beta = 109.745(5)^\circ$	[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality data. The following sections outline standard procedures for the key analytical techniques.

Synthesis of 2-(Phenylsulfonyl)amino Pyridine (A Related Compound)

A reported synthesis of a related compound, 2-(phenylsulfonyl)amino pyridine, was achieved through the sulfonylation of 2-aminopyridine using benzenesulfonyl chloride in an alkaline aqueous medium.[4] This provides a potential synthetic route for precursors to **5-Nitro-2-(phenylsulfonyl)pyridine** derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Data Acquisition:** Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
- **Data Analysis:** Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Coupling constants (J) are reported in Hertz (Hz). 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI). Acquire data in both positive and negative ion modes.
- **Data Analysis:** Determine the mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to gain further structural insights.

Single-Crystal X-ray Diffraction

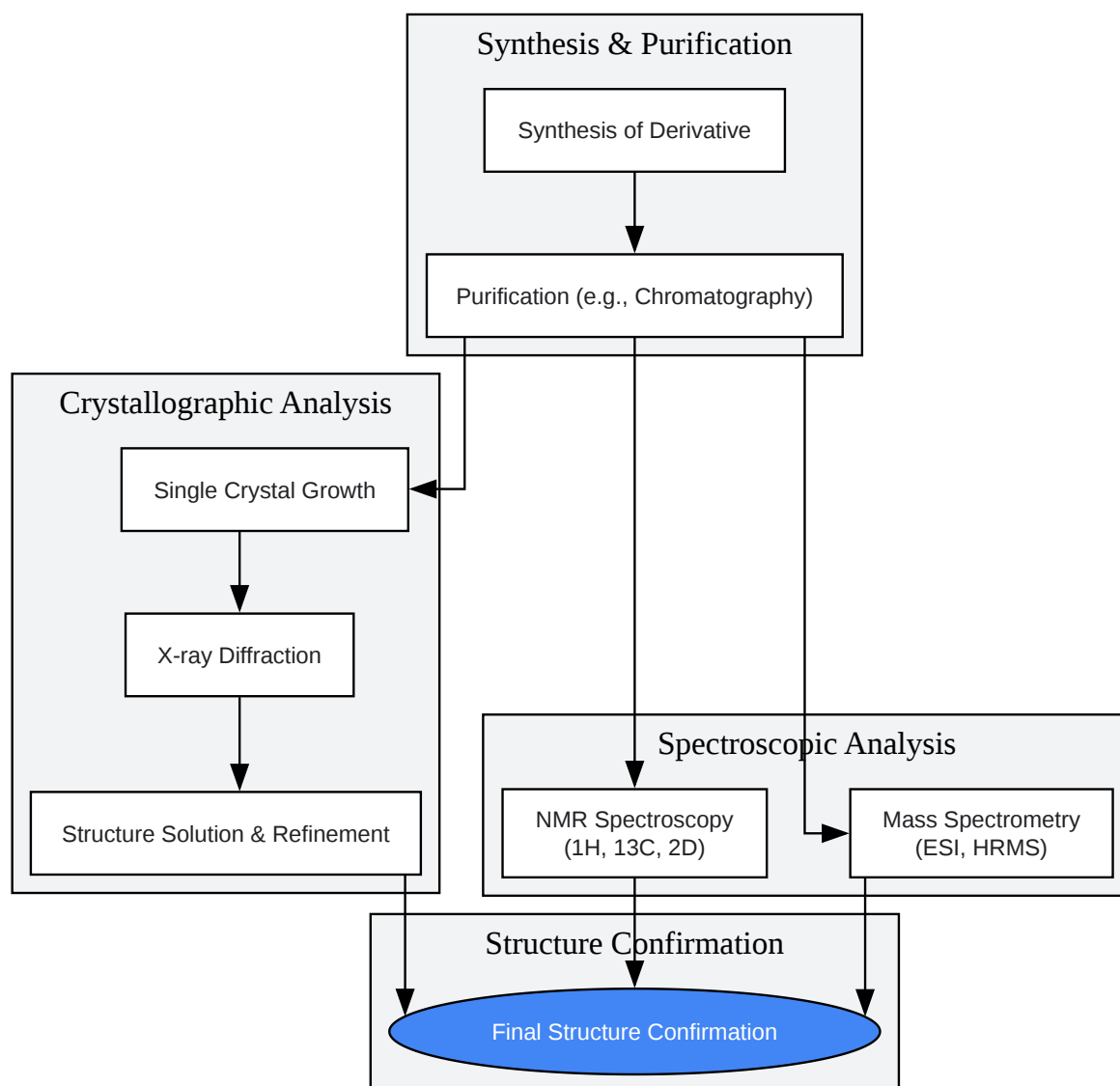
This technique provides the most definitive structural information by determining the precise arrangement of atoms in a crystal.[\[11\]](#)

Protocol:

- **Crystal Growth:** Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound.
- **Data Collection:** Mount a suitable crystal on a diffractometer.^[8] Collect diffraction data using a monochromatic X-ray source (e.g., Mo K α radiation).^[8] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.^[3]
- **Structure Solution and Refinement:** Process the diffraction data to obtain the unit cell dimensions and space group.^[12] Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and displacement parameters.^[3]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental process for confirming the structure of a novel **5-Nitro-2-(phenylsulfonyl)pyridine** derivative.



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